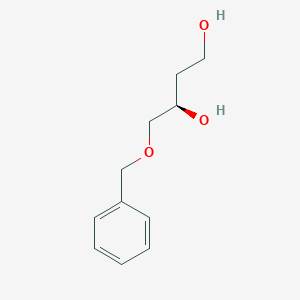

(R)-4-Benzyloxy-1,3-butanediol

描述

®-4-Benzyloxy-1,3-butanediol is an organic compound that features a benzyloxy group attached to a butanediol backbone

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Benzyloxy-1,3-butanediol typically involves the protection of the hydroxyl groups followed by the introduction of the benzyloxy group. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyloxy ether. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of ®-4-Benzyloxy-1,3-butanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography or crystallization.

Types of Reactions:

Oxidation: ®-4-Benzyloxy-1,3-butanediol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form simpler alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: 1,3-Butanediol.

Substitution: Various substituted benzyloxy derivatives.

科学研究应用

Pharmaceutical Development

(R)-4-Benzyloxy-1,3-butanediol serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting neurological and metabolic disorders. For instance, it is involved in synthesizing chiral alcohols and amino acids that are critical for drug formulation.

Case Study:

A study highlighted the use of this compound in creating derivatives that exhibit enhanced biological activity against specific enzymes. The compound's ability to act as a building block facilitates the synthesis of complex medicinal compounds with improved efficacy and selectivity .

Cosmetic Formulations

The compound is increasingly recognized for its beneficial properties in cosmetic products. It enhances moisture retention in skin care formulations and contributes to a smooth texture.

Applications:

- Moisturizers: Used as an ingredient to improve hydration.

- Emulsifiers: Helps stabilize formulations by blending oil and water components effectively.

Flavor and Fragrance Industry

This compound finds utility as a flavoring agent due to its pleasant aroma and taste profile. It is incorporated into food products and perfumes, enhancing sensory experiences for consumers.

Data Table: Flavor Profile Applications

| Application Type | Description |

|---|---|

| Food Products | Adds flavor and aroma to various consumables |

| Perfumes | Enhances scent profiles in fragrance products |

Polymer Chemistry

In polymer chemistry, this compound acts as a crucial building block for creating novel polymers. Its unique structure allows for the development of materials with specific properties such as increased flexibility and durability.

Industrial Application:

The compound is utilized in producing advanced coatings and adhesives that require enhanced performance characteristics .

Research in Organic Synthesis

This compound is frequently employed in academic and industrial laboratories for developing new synthetic pathways. Its role as an intermediate facilitates the advancement of organic chemistry by enabling researchers to explore novel reactions and syntheses.

Example Reaction Pathways:

作用机制

The mechanism of action of ®-4-Benzyloxy-1,3-butanediol largely depends on its application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

相似化合物的比较

(S)-4-Benzyloxy-1,3-butanediol: The enantiomer of ®-4-Benzyloxy-1,3-butanediol, which may have different biological activities.

4-Benzyloxy-2-butanol: A structurally similar compound with a different substitution pattern.

1,4-Dibenzyloxybutane: Another related compound with two benzyloxy groups.

Uniqueness: ®-4-Benzyloxy-1,3-butanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in research and industry.

生物活性

(R)-4-Benzyloxy-1,3-butanediol is a chiral compound with significant potential in pharmaceutical applications due to its unique structural properties. This article delves into its biological activity, synthesis methods, and potential applications based on existing research and case studies.

- Molecular Formula : C₁₁H₁₆O₃

- Molecular Weight : 196.25 g/mol

- Appearance : Colorless to light orange liquid

- Purity : Typically exceeds 96% as determined by gas chromatography

The compound features a benzyloxy group at the fourth carbon of the butanediol chain, which contributes to its reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. As a chiral alcohol, it is anticipated to exhibit selective interactions with biological macromolecules, thereby influencing biochemical pathways. The specific mechanisms can vary depending on the derivative and its application in organic synthesis or drug development.

Synthesis Methods

Several methods have been developed for synthesizing this compound, which include:

- Chemical Synthesis : Utilizing chiral catalysts to ensure the desired stereochemistry.

- Biocatalytic Processes : Employing microorganisms or enzymes to produce the compound with high enantiomeric excess.

- Functionalization of Precursors : Modifying simpler compounds to introduce the benzyloxy group selectively.

These methods allow for tailored synthesis depending on the required yield and purity of the final product.

Pharmacological Properties

Research indicates that compounds similar in structure to this compound often exhibit interesting pharmacological properties. Its chirality suggests potential for selective interactions with biological targets, making it a candidate for drug development.

Case Studies

- Enzyme Interaction Studies :

-

Synthesis of Chiral Drugs :

- In pharmaceutical chemistry, this compound has been employed as a building block for synthesizing various drugs that require specific stereochemistry for biological activity. For example, it has been used in the synthesis of chiral cyclopropane derivatives which are valuable in drug discovery.

Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Comments |

|---|---|---|---|

| Chemical Synthesis | 70-90 | >95 | Requires chiral catalysts |

| Biocatalytic Processes | >50 | >97 | Utilizes microbial strains |

| Functionalization | Variable | Variable | Dependent on precursor availability |

Biological Activity Overview

| Activity Type | Observations | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Selective inhibition observed | Metabolic disorder treatments |

| Drug Development | Used as a building block for chiral drugs | Pharmaceutical synthesis |

| Interaction with Receptors | Potential modulation of receptor activity | Therapeutic agents |

属性

IUPAC Name |

(3R)-4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453424 | |

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81096-93-7 | |

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。